2-{4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
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Overview
Description
2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid is a novel chemical compound. It holds promise in various scientific domains due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2-Fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid involves several steps:
Synthesis of 2-fluoroprop-2-en-1-ol: : This can be achieved via the fluorination of prop-2-en-1-ol under specific conditions using a fluorinating agent.
Alkylation of 3,5-dimethoxyphenol: : The next step involves the alkylation of 3,5-dimethoxyphenol with the previously synthesized 2-fluoroprop-2-en-1-ol under basic conditions to form 4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenol.
Formation of Ethan-1-amine derivative: : This step includes the reaction of 4-[(2-fluoroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenol with bromoethane and then the substitution with ethan-1-amine under controlled conditions.
Formation of Trifluoroacetic Acid salt: : The final step involves treating the amine compound with trifluoroacetic acid to yield the desired product.
Industrial Production Methods
Scaling up for industrial production requires optimization of reaction conditions for yield and purity, including temperature control, solvent choice, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: : It may be oxidized using agents such as potassium permanganate, leading to the formation of related ketones or aldehydes.
Reduction: : Reduction reactions using agents like lithium aluminum hydride could produce the corresponding alcohols.
Substitution: : Due to the presence of functional groups, it can undergo nucleophilic substitution reactions. For instance, the fluoro group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous conditions.
Reduction: : Lithium aluminum hydride in ether.
Substitution: : Halide salts or organometallic reagents under anhydrous conditions.
Major Products
Oxidation: : Fluoro-ketones or fluoro-aldehydes.
Reduction: : Fluoro-alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : As an intermediate in the synthesis of complex organic molecules and new materials.
Biology: : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its unique pharmacophore structure. Research may explore its effects on certain biological pathways or receptors.
Industry: : Used in the development of new chemical processes, or as a precursor to functional materials.
Mechanism of Action
The exact mechanism of action may vary depending on the biological or chemical context. Generally:
Molecular Targets: : It may interact with specific enzymes, receptors, or other proteins due to its structural mimicry of biological molecules.
Pathways Involved: : It could modulate signaling pathways or metabolic processes, potentially inhibiting or activating specific functions within cells.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(2-Chloroprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
2-{4-[(2-Methylprop-2-en-1-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine, trifluoroacetic acid
Uniqueness
2-Fluoroprop-2-en-1-yl: substitution imparts unique chemical properties, affecting its reactivity and interactions compared to its chloro or methyl analogs.
The fluorine atom's influence on electron distribution and molecular stability differentiates it from other similar compounds.
Properties
CAS No. |
2731014-93-8 |
---|---|
Molecular Formula |
C15H19F4NO5 |
Molecular Weight |
369.3 |
Purity |
95 |
Origin of Product |
United States |
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